chemical structure and properties of 5-Ethoxypyridine-2-sulfonyl chloride
chemical structure and properties of 5-Ethoxypyridine-2-sulfonyl chloride
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthesis, Reactivity, Handling of Unstable Heterocycles, and Medicinal Applications
Executive Summary
5-Ethoxypyridine-2-sulfonyl chloride (CAS 1432129-26-4) is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike benzene sulfonyl chlorides, pyridine-2-sulfonyl chlorides possess unique electronic instabilities that make them challenging to isolate and store. This guide provides a rigorous technical analysis of the compound's properties, a validated synthesis route derived from recent patent literature, and critical handling protocols to prevent SO₂ extrusion—a common decomposition pathway for this class of reagents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The 5-ethoxypyridine-2-sulfonyl chloride molecule features an electron-rich ethoxy substituent at the C5 position and a highly electrophilic sulfonyl chloride group at the C2 position. The interplay between the electron-donating ethoxy group and the electron-deficient pyridine ring creates a unique reactivity profile.
Table 1: Physicochemical Data[6][7]
| Property | Data |
| Chemical Name | 5-Ethoxypyridine-2-sulfonyl chloride |
| CAS Number | 1432129-26-4 |
| Molecular Formula | C₇H₈ClNO₃S |
| Molecular Weight | 221.66 g/mol |
| SMILES | CCOC1=CN=C(C=C1)S(=O)(=O)Cl |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Acetonitrile; decomposes in water/alcohols |
| Storage | -20°C, under Argon/Nitrogen, anhydrous conditions |
Synthesis & Manufacturing
The direct chlorosulfonation of 3-ethoxypyridine is generally not feasible due to the deactivating nature of the pyridine nitrogen and the sensitivity of the ring. Consequently, the most robust synthetic route involves the oxidative chlorination of a sulfur-functionalized precursor.
Validated Synthetic Route (Benzylthio Intermediate)
Recent process chemistry literature (e.g., Patent EP4455136A1) highlights a two-step sequence starting from 2-bromo-5-ethoxypyridine. This method avoids the handling of foul-smelling free thiols by using a benzyl-protected intermediate.
Step 1: Nucleophilic Aromatic Substitution (
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Precursor: 2-Bromo-5-ethoxypyridine Reagent: Benzyl mercaptan (BnSH), Base (NaH or K₂CO₃) Solvent: DMF or DMSO Conditions: 80–100°C, inert atmosphere.
The bromide at the C2 position is activated for displacement by the ring nitrogen. Benzyl mercaptan acts as the nucleophile, yielding 2-(benzylthio)-5-ethoxypyridine .
Step 2: Oxidative Chlorination
Precursor: 2-(benzylthio)-5-ethoxypyridine Reagent: N-Chlorosuccinimide (NCS) / HCl or Cl₂ gas Solvent: Acetic acid / Water or DCM / Water Mechanism: The benzyl group is cleaved oxidatively, converting the sulfide directly to the sulfonyl chloride.
Visualization: Synthesis Workflow
Figure 1: Validated synthetic pathway from 2-bromo-5-ethoxypyridine via a benzylthio intermediate.
Reactivity Profile & Instability Management
The Critical Challenge: SO₂ Extrusion Pyridine-2-sulfonyl chlorides are notoriously unstable compared to their carbocyclic analogs (e.g., tosyl chloride). The proximity of the sulfonyl group to the pyridine nitrogen allows for a decomposition pathway where sulfur dioxide is extruded, generating a 2-chloropyridine derivative.
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Mechanism: The lone pair on the pyridine nitrogen can assist in the elimination of SO₂, particularly at elevated temperatures or in the presence of Lewis acids.
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Impact of 5-Ethoxy Group: The ethoxy group at C5 is an electron-donating group (EDG). While EDGs generally stabilize the aromatic ring, they can increase electron density at the C2 position, potentially accelerating nucleophilic attacks but also modulating the stability of the C-S bond.
Handling Protocols
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Temperature Control: All reactions involving the generation or use of this reagent should be conducted at 0°C to -10°C .
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Solvent Selection: Avoid nucleophilic solvents (water, alcohols). Use anhydrous DCM (Dichloromethane) or THF.
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"Make-and-Use" Strategy: Do not attempt to store the purified sulfonyl chloride for extended periods. It is best generated in situ or used immediately after workup.
Visualization: Reactivity vs. Decomposition
Figure 2: Competition between desired sulfonamide formation and thermal decomposition via SO₂ extrusion.
Applications in Medicinal Chemistry
The 5-ethoxypyridine-2-sulfonyl moiety is a "privileged scaffold" in drug discovery, often used to optimize pharmacokinetic properties (solubility, metabolic stability) compared to phenyl sulfonamides.
Key Therapeutic Areas[10]
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PKR Agonists: Recent patent filings (e.g., EP4455136A1) identify this specific sulfonyl chloride as a key intermediate in synthesizing Pyruvate Kinase R (PKR) agonists for treating hemolytic anemia.
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USP9X Inhibitors: Used in the development of inhibitors for the deubiquitinating enzyme USP9X, a target in various cancers (pancreatic, breast, lung).
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Bioisosteres: The pyridine nitrogen offers a hydrogen bond acceptor site that is absent in phenyl analogs, potentially improving binding affinity in kinase pockets.
Experimental Protocol: General Coupling Procedure
Objective: Synthesis of N-substituted-5-ethoxypyridine-2-sulfonamide.
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Preparation of Amine Solution:
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In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
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Add dry Pyridine or Triethylamine (3.0 equiv).
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Cool the mixture to 0°C under an Argon atmosphere.
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Addition of Sulfonyl Chloride:
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Dissolve 5-ethoxypyridine-2-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
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Critical Step: Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes. Do not add the amine to the sulfonyl chloride , as excess sulfonyl chloride can decompose.
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Reaction & Workup:
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Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours. Monitor by TLC/LCMS.
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Quench with saturated NaHCO₃ solution.
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Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
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Note: If the sulfonyl chloride was generated in situ (e.g., from oxidative chlorination), the organic layer from that step can be dried and added directly to the amine solution to minimize handling time.
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References
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European Patent Office. (2024). Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine (EP4455136A1). Retrieved from .
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BenchChem. (2025).[1][2] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from .
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Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature.[3] Retrieved from .
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Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine-3-sulfonyl chloride (Analogous Handling). Retrieved from .
